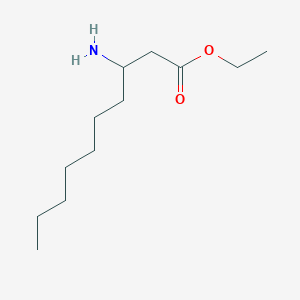

Ethyl 3-aminodecanoate

Description

Contextualization within Amino Ester Chemistry Research

Amino esters are a crucial class of organic compounds, serving as fundamental precursors for a variety of biologically active molecules, including noncanonical amino acids used in the development of small-molecule therapeutics and biologics. nih.gov The field of amino ester chemistry is dynamic, with ongoing research focusing on novel synthetic methodologies and applications. β-amino esters, such as ethyl 3-aminodecanoate, are of particular interest due to their prevalence in natural products and their utility as precursors to β-lactams and γ-amino alcohols. acs.org The development of efficient synthetic routes, including catalytic and enantioselective methods, remains a key focus of research in this area. researchgate.netrsc.orgorganic-chemistry.org

Significance of this compound as a Research Building Block in Synthetic Organic Chemistry

This compound's significance as a research building block stems from its bifunctional nature, possessing both an amino group and an ester group. This allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. bldpharm.com Its aliphatic chain also provides a lipophilic component, which can be advantageous in the design of compounds with specific biological activities. Researchers utilize this compound and its derivatives in the construction of heterocyclic compounds, peptide mimetics, and other molecules with potential pharmaceutical applications. The ability to modify both the amino and ester functionalities provides a high degree of modularity in synthetic strategies. acs.org

Overview of Key Academic Research Areas Explored for this compound and Related Structures

The academic research surrounding this compound and related β-amino esters is multifaceted. A significant area of investigation involves the development of novel synthetic methods to access these compounds with high efficiency and stereoselectivity. This includes biocatalytic approaches and the use of various catalysts to control the formation of chiral centers. nih.govunipd.itresearchgate.net

Another prominent research theme is the incorporation of β-amino acids, derived from esters like this compound, into peptides to create β-peptides. ethz.chnih.gov These modified peptides often exhibit enhanced stability towards enzymatic degradation compared to their natural α-peptide counterparts, making them attractive candidates for therapeutic development. ethz.chnih.gov

Furthermore, the unique chemical properties of β-amino esters are being harnessed in materials science. For instance, the chemistry of β-amino esters is central to the development of debondable adhesives and dynamic covalent networks. rsc.orgnih.gov The reversible nature of the Aza-Michael reaction involving β-amino esters allows for the creation of materials that can be reprocessed and recycled. nih.gov

The exploration of the biological activities of derivatives of this compound is also a key research focus. ontosight.ainih.govmdpi.comnih.gov By modifying the core structure, scientists aim to develop new compounds with potential applications in areas such as cancer treatment and the management of metabolic disorders. mdpi.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 854825-19-7 |

| Molecular Formula | C12H25NO2 |

| Molecular Weight | 215.34 g/mol |

| Purity | 98% |

| LogP | 2.754 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Note: The data in this table is compiled from publicly available chemical databases. fluorochem.co.uk

Structure

3D Structure

Properties

Molecular Formula |

C12H25NO2 |

|---|---|

Molecular Weight |

215.33 g/mol |

IUPAC Name |

ethyl 3-aminodecanoate |

InChI |

InChI=1S/C12H25NO2/c1-3-5-6-7-8-9-11(13)10-12(14)15-4-2/h11H,3-10,13H2,1-2H3 |

InChI Key |

OSTJHRMTKQMSLL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CC(=O)OCC)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Aminodecanoate and Its Stereoisomers

Classical Esterification and Amination Pathways in Ethyl Aminodecanoate Synthesis

Traditional synthetic routes to ethyl aminodecanoates often involve well-established reactions such as esterification and amination. These methods, while reliable, may require multiple steps and the use of protecting groups to achieve the desired product with high purity.

Direct Synthetic Approaches for Primary Amino Esters

Direct synthesis of primary amino esters like ethyl 3-aminodecanoate can be challenging due to the reactivity of the amino group. One common approach involves the reaction of an α,β-unsaturated ester with ammonia (B1221849) or an ammonia equivalent. For instance, ethyl 3-aminocrotonate is synthesized from ethyl acetoacetate (B1235776) and ammonia. chemicalbook.com Another direct method is the amination of α-bromocarboxylic acids, which are prepared from the corresponding carboxylic acids. libretexts.org However, these direct approaches can sometimes lead to side reactions and may require specific catalysts or reaction conditions to achieve high yields.

A straightforward three-component reaction involving organozinc reagents, amines, and ethyl glyoxylate (B1226380) has been developed for the synthesis of α-amino esters. organic-chemistry.orgorganic-chemistry.org This method is noted for its simplicity and provides good yields for esters with phenylglycine or phenylalanine frameworks. organic-chemistry.orgorganic-chemistry.org

Multi-step Reaction Sequences for Structural Precision and Functionalization

For greater control over the final structure and to introduce specific functional groups, multi-step syntheses are often employed. These sequences may involve the use of protecting groups to shield the reactive amino and carboxyl functionalities during intermediate steps. acs.orgsigmaaldrich.com For example, the Gabriel synthesis, a well-known method for preparing primary amines, can be adapted to synthesize amino acids by using bromomalonic esters. libretexts.org This multi-step process involves the alkylation of a phthalimide-protected malonic ester, followed by hydrolysis and decarboxylation to yield the desired amino acid. libretexts.org

Another multi-step approach is the Strecker synthesis, which assembles an α-amino acid from an aldehyde, ammonia, and cyanide. libretexts.org The resulting α-amino nitrile is then hydrolyzed to the amino acid. libretexts.org These multi-step strategies allow for the precise construction of complex amino acid derivatives. youtube.com

Contemporary and Sustainable Synthetic Strategies for Amino Esters

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. This is driven by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sigmaaldrich.comyale.edunih.gov

Integration of Green Chemistry Principles in Ethyl Aminodecanoate Synthesis

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. acs.orgsigmaaldrich.comyale.edu Key principles applicable to the synthesis of ethyl aminodecanoate include:

Prevention of Waste : Designing syntheses to minimize the generation of waste products. acs.orgyale.edunih.gov

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries : Reducing or eliminating the use of hazardous solvents. sigmaaldrich.comnih.gov

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible. acs.orgsigmaaldrich.com

Use of Catalysis : Employing catalytic reagents in small amounts rather than stoichiometric reagents. yale.edu

Reduce Derivatives : Avoiding the use of protecting groups to reduce the number of reaction steps and waste. acs.orgsigmaaldrich.com

One example of a greener approach is the synthesis of ethyl 3-(3-aminophenyl)propanoate, which utilizes a tandem Knoevenagel condensation/alkylidene reduction followed by a reduction with stannous chloride in ethanol (B145695). nih.gov This method is notable for the dual role of stannous chloride as both a reducing agent and a Lewis acid catalyst for the simultaneous esterification of the carboxylic acid. nih.gov

Catalytic Synthesis Routes (e.g., Biocatalysis, Organocatalysis)

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Biocatalysis and organocatalysis have emerged as powerful tools for the synthesis of amino esters.

Biocatalysis utilizes enzymes to catalyze chemical reactions with high specificity and under mild conditions. nih.govnih.gov Enzymes like transaminases can be used for the asymmetric synthesis of chiral amines from ketones. nih.govresearchgate.net Imine reductases (IREDs) are another class of enzymes that can asymmetrically reduce imines to amines. nih.govmdpi.com These biocatalytic approaches are particularly valuable for producing enantiomerically pure compounds, which are often required for pharmaceutical applications. researchgate.netnih.gov For example, the synthesis of (R)-ethyl-3-hydroxyglutarate, a precursor for the chiral side chain of rosuvastatin, has been achieved with high optical purity using a whole-cell biocatalyst. nih.gov

Organocatalysis employs small organic molecules as catalysts. This field has seen rapid growth and offers a complementary approach to metal-based catalysis. nih.gov Organocatalysts can be used for a variety of asymmetric transformations, including the synthesis of amino acid derivatives. nih.govnih.gov For instance, primary α-amino amides have been shown to be effective bifunctional organocatalysts in asymmetric aldol (B89426) reactions. mdpi.com Cinchona alkaloids and their derivatives are another important class of organocatalysts used in asymmetric synthesis, including Michael additions and Friedel-Crafts reactions. nih.govmdpi.com

| Strategy | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Classical Synthesis | Well-established reactions (e.g., esterification, amination). Often multi-step with protecting groups. | Reliable and versatile. | Can generate significant waste, may use harsh reagents, and often requires multiple steps. |

| Green Chemistry Approaches | Focus on waste prevention, atom economy, safer solvents, and energy efficiency. | Environmentally friendly, improved safety, and potentially lower costs. | May require development of new catalysts and reaction conditions. |

| Biocatalysis | Uses enzymes as catalysts. | High selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and environmentally benign. nih.govnih.gov | Enzyme stability and cost can be limitations, and substrate scope may be narrow. nih.gov |

| Organocatalysis | Uses small organic molecules as catalysts. | Avoids toxic metals, often robust, and can perform a wide range of transformations. | Catalyst loading can sometimes be high, and catalyst recycling may be challenging. |

Asymmetric Synthesis of Chiral this compound Analogues

The synthesis of specific stereoisomers of this compound analogues is of great importance, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry. researchgate.net Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

Several strategies are employed for asymmetric synthesis:

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials from nature, such as amino acids or sugars.

Chiral Auxiliaries : A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

Asymmetric Catalysis : This is often the most efficient method, where a small amount of a chiral catalyst is used to generate a large amount of a chiral product. This includes both biocatalysis and organocatalysis as discussed previously. For example, chiral amino alcohols have been used in combination with borane (B79455) for the enantioselective reduction of ketones and oxime ethers. rsc.org

Enantioselective Catalytic Methods for β-Amino Ester Production

Enantioselective catalysis offers an efficient route to chiral β-amino esters by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. These methods are highly sought after for their atom economy and catalytic nature. hilarispublisher.com Key strategies include the asymmetric hydrogenation of β-enamino esters and catalytic asymmetric Mannich reactions.

Asymmetric hydrogenation is a powerful technique for setting the stereocenter. This typically involves the hydrogenation of a β-enamino ester precursor using a chiral metal catalyst, often based on rhodium (Rh) or ruthenium (Ru) complexed with chiral phosphine (B1218219) ligands like BINAP. hilarispublisher.com The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Organocatalysis has also emerged as a robust tool for synthesizing chiral β-amino esters. For instance, bifunctional organocatalysts can be employed in Mannich reactions between ketene (B1206846) silyl (B83357) acetals and imines. organic-chemistry.org These catalysts, often based on thiourea (B124793) or cinchona alkaloid scaffolds, activate both the nucleophile and the electrophile through non-covalent interactions (e.g., hydrogen bonding), thereby controlling the stereochemical outcome of the reaction. nih.gov The reaction between an aldehyde, an amine, and a ketene silyl acetal (B89532) can be promoted by these catalysts to afford the desired β-amino ester with high enantiomeric excess (e.e.).

Table 1: Examples of Enantioselective Catalytic Systems for β-Amino Ester Synthesis

| Catalyst System | Reaction Type | Substrate Example | Product | Enantiomeric Excess (e.e.) |

| Ru-BINAP | Asymmetric Hydrogenation | (Z)-β-(Acetylamino)-α,β-unsaturated ester | N-Acetyl-β-amino ester | Up to 99% |

| Rh-DIFLUORPHOS | Conjugate Addition & Protonation | β-Aryl-β-aminoacrylate | β²-Amino acid derivative | High |

| Takemoto's Catalyst | Aldol-initiated Cascade | Isoxazolidin-5-one and o-cyanobenzaldehyde | β²,²-Amino acid-phthalide conjugate | Good |

| Isothiourea / Brønsted Acid | Mannich Addition | Pentafluorophenyl ester & hemiaminal ether | α-Aryl-β²-amino ester | 96:4 e.r. |

Diastereoselective Synthesis Techniques

Diastereoselective synthesis aims to produce a specific diastereomer of a product that has multiple stereocenters. These methods are particularly relevant when the target molecule, such as a substituted this compound, contains more than one chiral center.

The Reformatsky reaction, involving the addition of an organozinc enolate (derived from an α-halo ester) to an imine, is a classic method for producing β-amino esters. semanticscholar.orgscispace.com When a chiral imine or a chiral α-halo ester is used, the reaction can proceed with high diastereoselectivity. The stereochemical outcome is often rationalized using the Zimmerman-Traxler model, which predicts the formation of a six-membered, chair-like transition state. nih.gov The substituents on the imine and the enolate will preferentially occupy equatorial positions to minimize steric strain, thus favoring the formation of one diastereomer.

Another powerful technique is the diastereoselective Mannich reaction. This three-component reaction involves an aldehyde, an amine, and a carbonyl compound (or its enolate equivalent). nih.gov By using a chiral aldehyde or amine, facial selectivity is induced during the nucleophilic attack of the enolate onto the intermediate iminium ion. For instance, the reaction of a chiral aldehyde with an amine and the boron enolate of a thioester can lead to β-amino carbonyl compounds with excellent anti-diastereoselectivity. nih.gov Subsequent manipulation of the carbonyl group can then yield the desired ester.

Table 3: Comparison of Diastereoselective Synthesis Methods

| Method | Reaction Type | Key Reactants | Stereocontrol Element |

| Reformatsky Reaction | Nucleophilic Addition | α-Halo ester (zinc enolate), Imine | Chiral imine or chiral ligand on zinc. scispace.com |

| Mannich Reaction | Nucleophilic Addition | Aldehyde, Amine, Enolate | Chiral aldehyde, chiral amine, or chiral catalyst. nih.gov |

| Aldol-initiated Cascade | Tandem Reaction | Isoxazolidin-5-one, Aldehyde | Chiral organocatalyst controlling multiple bond formations. nih.gov |

| Conjugate Addition | Michael Addition | Chiral lithium amide, α,β-Unsaturated ester | Chiral amine directs the addition to one face of the double bond. |

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Aminodecanoate

Reactions Involving the Amino Functionality

The primary amino group in ethyl 3-aminodecanoate is a nucleophilic center and can readily participate in a variety of chemical transformations. These reactions are fundamental to the derivatization of this compound, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

The nucleophilic nature of the primary amine in this compound allows it to readily undergo acylation and alkylation reactions. Acylation, the addition of an acyl group, is typically achieved using acylating agents such as acyl chlorides or acid anhydrides. For instance, the reaction with acetic anhydride (B1165640) can be used to synthesize N-acetyl derivatives. researchgate.net This transformation proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon of the acylating agent.

Alkylation of the amine group involves the introduction of an alkyl substituent. This is commonly carried out using alkyl halides. However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. This is due to the fact that the resulting secondary amine is often more nucleophilic than the starting primary amine. To achieve mono-alkylation, specific reagents and conditions are often necessary. For example, N-ethylation of amino acid derivatives has been achieved using triethyloxonium (B8711484) tetrafluoroborate. nih.gov

| Reaction Type | Reagent | Product Type | General Mechanistic Pathway |

|---|---|---|---|

| Acylation | Acetic Anhydride | N-acetyl-ethyl 3-aminodecanoate | Nucleophilic addition-elimination |

| Alkylation | Methyl Iodide | N-methylated and poly-methylated derivatives | Nucleophilic substitution (SN2) |

The amino group of this compound can be coupled with carboxylic acids to form amide bonds, a reaction of fundamental importance in peptide synthesis and the creation of various bioactive molecules. Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, coupling reagents are employed to activate the carboxylic acid.

Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The mechanism of EDC-mediated amide bond formation involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of this compound, leading to the formation of the desired amide and a urea (B33335) byproduct. To improve reaction efficiency and suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used. HOBt can react with the O-acylisourea intermediate to form an activated HOBt ester, which is more stable and less prone to side reactions, and subsequently reacts with the amine to form the amide bond.

| Coupling Reagent | Additive | Key Intermediate |

|---|---|---|

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-hydroxybenzotriazole) | O-acylisourea, HOBt-ester |

| DCC (N,N'-dicyclohexylcarbodiimide) | None or HOBt | O-acylisourea |

The amino group of this compound can serve as a key nucleophile in intramolecular cyclization reactions to form various heterocyclic structures. These reactions are particularly valuable for the synthesis of nitrogen-containing rings, which are prevalent in many biologically active compounds.

One important class of heterocycles that can be synthesized are piperidin-2-ones. For example, a derivative of this compound, such as an N-(3-oxoalkyl)chloroacetamide, can undergo intramolecular cyclization under basic conditions. nih.govresearchgate.net This reaction can proceed through an intramolecular Darzens reaction to yield a cis-3,4-epoxypiperidin-2-one. nih.govresearchgate.net The reaction is initiated by the deprotonation of the α-carbon to the amide, which then acts as a nucleophile, attacking the carbonyl group within the same molecule to form the piperidinone ring. The specific reaction conditions, such as the choice of base and solvent, can influence the reaction pathway and the final product distribution. nih.govresearchgate.net

Reactions at the Ester Moiety

The ethyl ester functionality of this compound is also susceptible to chemical modification, primarily through nucleophilic acyl substitution reactions. These transformations allow for the alteration of the ester group, leading to the formation of other esters or the corresponding carboxylic acid.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base, or by specific enzymes or organometallic catalysts. Titanium (IV) isopropoxide is a known effective catalyst for the transesterification of various esters, including β-amino esters. core.ac.ukatamanchemicals.comnih.govatamanchemicals.commdpi.com The mechanism of titanium-catalyzed transesterification is believed to involve the coordination of the ester's carbonyl oxygen to the Lewis acidic titanium center, which enhances the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the incoming alcohol, leading to a tetrahedral intermediate. Subsequent elimination of ethanol (B145695) results in the formation of the new ester.

Lipases are also widely used for the transesterification of esters under milder conditions. The enzymatic catalysis proceeds via a different mechanism, typically involving the formation of an acyl-enzyme intermediate.

| Catalyst | General Conditions | Key Mechanistic Feature |

|---|---|---|

| Titanium (IV) isopropoxide | Neutral, elevated temperature | Lewis acid activation of the carbonyl group |

| Lipase | Mild, often in organic solvent | Formation of an acyl-enzyme intermediate |

The ethyl ester of this compound can be hydrolyzed to the corresponding 3-aminodecanoic acid under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible process that is typically carried out by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. youtube.com The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by water. youtube.comyoutube.com This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid and regenerate the acid catalyst. youtube.comyoutube.com To drive the equilibrium towards the products, an excess of water is typically used. youtube.com

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction. It is carried out by treating the ester with a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the ethoxide ion then yields the carboxylic acid, which is immediately deprotonated by the strong base to form the carboxylate salt. This final deprotonation step is essentially irreversible and drives the reaction to completion. The 3-aminodecanoic acid can then be obtained by acidification of the carboxylate salt. The kinetics of hydrolysis of amino acid esters have been studied, and the rates are influenced by factors such as pH and the structure of the ester. nih.gov

Reduction Reactions of the Ester Group to Alcohol and Aldehyde Derivatives

No specific studies detailing the reduction of the ester group in this compound to its corresponding alcohol (3-aminodecan-1-ol) or aldehyde (3-aminodecanal) were identified. In general, the reduction of esters to primary alcohols is commonly achieved using strong hydride reagents.

Table 1: Common Reagents for Ester Reduction

| Reagent | Product | Typical Conditions |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup. |

The chemoselectivity of such a reduction on this compound would be a key point of investigation, particularly the potential for interaction of the reducing agent with the amine group. However, no specific research findings on these reactions for this compound are available.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step. β-amino esters are valuable substrates in MCRs for generating diverse molecular scaffolds. Despite this, no specific examples of MCRs incorporating this compound have been documented in the searched scientific literature.

The synthesis of heterocyclic compounds is a major application of MCRs. The bifunctional nature of this compound (containing both an amine and an ester group) makes it a theoretically plausible candidate for the synthesis of various heterocycles, such as dihydropyrimidinones or benzodiazepines, through reactions like the Biginelli or Betti reactions. However, the scientific literature lacks specific studies that demonstrate the use of this compound for the creation of such complex heterocyclic scaffolds.

Combinatorial chemistry often utilizes MCRs to rapidly generate large libraries of compounds for drug discovery and other applications. The potential of this compound as a building block in such libraries is implicit in its structure. By varying other components in a hypothetical MCR, a diverse library of decanoate-substituted compounds could be synthesized. Nevertheless, there are no published reports of this compound being used in combinatorial library synthesis.

Applications of Ethyl 3 Aminodecanoate As a Key Synthetic Intermediate in Research

Precursor in the Synthesis of Complex Organic Scaffolds

The presence of both a nucleophilic primary amine and an electrophilic ester group within the same molecule positions Ethyl 3-aminodecanoate as an ideal precursor for constructing more elaborate and sterically demanding organic structures.

The β-amino ester motif is a well-established synthon for the formation of various nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds. This compound can serve as a substrate for intramolecular cyclization to produce β-lactams or be used in intermolecular reactions to build larger rings like piperidones.

Research into the reactivity of analogous β-amino esters has demonstrated their utility in multicomponent reactions to generate highly substituted ring systems. For example, the condensation of β-amino esters with aldehydes and other components is a known route to substituted piperidones. acs.orgwhiterose.ac.uk Similarly, β-enamino esters, which can be derived from β-amino esters, are known to react with nucleophiles like hydrazine (B178648) to yield five-membered heterocycles such as pyrazolones. nih.gov The long alkyl chain of this compound would be carried through these syntheses, imparting significant lipophilicity to the final heterocyclic product, a feature often desirable for modulating pharmacological properties.

Table 1: Potential Heterocyclic Scaffolds from this compound This table presents hypothetical, yet chemically plausible, synthetic routes based on established reactions for the β-amino ester functional group.

| Starting Material | Reagent(s) | Reaction Type | Potential Heterocycle |

|---|---|---|---|

| This compound | Strong Base (e.g., LDA) | Intramolecular Cyclization | 4-heptylazetidin-2-one (β-Lactam) |

| This compound | 1,3-Dicarbonyl Compound, Aldehyde | Hantzsch-type Reaction | Dihydropyridine derivative |

| This compound | Divinyl Ketone | Aza-Michael Addition/Cyclization | 2-Heptyl-4-piperidone derivative |

Macrocycles are of significant interest in medicinal chemistry due to their unique combination of conformational rigidity and flexibility, which can lead to high-affinity and selective binding to biological targets. The functional groups of this compound allow it to be incorporated as a key segment in linear precursors destined for macrocyclization.

Strategies such as macrolactamization (formation of a large-ring amide) are commonly employed. nih.gov A linear peptide-like precursor incorporating this compound at one terminus could be cyclized through the formation of an amide bond between its terminal amine and a carboxylic acid at the other end. The seven-carbon side chain (heptyl group) would constitute a significant portion of the macrocyclic ring, influencing its shape and physicochemical properties. This approach is valuable for creating analogues of natural bioactive macrocycles, where the lipophilic chain could mimic a fatty acid component or serve as a hydrophobic anchor for membrane interactions. nih.govresearchgate.net

Building Block for Advanced Materials Research

Beyond discrete molecules, this compound is a candidate for the bottom-up construction of functional materials, where its molecular features can dictate the macroscopic properties of the resulting material.

This compound is a suitable monomer for the synthesis of poly(β-amino ester)s (PBAEs). resolvemass.cabohrium.com These polymers are a class of biodegradable and pH-responsive materials extensively researched for biomedical applications, particularly in the delivery of nucleic acids and other therapeutic agents. researchgate.netnih.govgoogle.com

The synthesis typically proceeds via a Michael addition reaction, where the primary amine of this compound adds to a diacrylate monomer. The resulting polymer would feature a repeating structure with tertiary amines and ester bonds in its backbone. The ester linkages are susceptible to hydrolysis, rendering the polymer biodegradable, while the amines provide pH-buffering capacity. The prominent heptyl side chain derived from the decanoate (B1226879) portion would impart substantial hydrophobicity to the polymer, influencing its solubility, degradation rate, and interactions with biological components. acs.orgfrontiersin.org

Table 2: Research Data on a Hypothetical PBAE from this compound Data extrapolated from typical properties of hydrophobic PBAEs synthesized from similar long-chain amino esters.

| Property | Description | Potential Value/Characteristic |

|---|---|---|

| Monomers | This compound; 1,4-Butanediol diacrylate | Forms a hydrophobic, aliphatic polymer. |

| Polymerization | Michael Addition | Step-growth polymerization, solvent-free or in solution. |

| Key Feature | Biodegradability | Ester backbone allows for hydrolytic degradation into small, biocompatible molecules. resolvemass.ca |

| Key Feature | pH-Responsiveness | Tertiary amines in the backbone provide buffering capacity, aiding in endosomal escape for drug delivery. nih.gov |

| Expected Property | High Hydrophobicity | The long alkyl chain would likely lead to polymers that form stable nanoparticles in aqueous media for drug encapsulation. acs.org |

The molecular structure of this compound is inherently amphiphilic, possessing a polar head group (the amino ester) and a long, nonpolar hydrocarbon tail. This characteristic makes it an excellent candidate for research into self-assembling molecular systems, where molecules spontaneously organize into ordered structures. beilstein-journals.org

In aqueous environments, these molecules could be expected to assemble into micelles or vesicles, sequestering the hydrophobic heptyl chains away from water while exposing the polar amino ester groups to the aqueous phase. nih.gov At an air-water interface, they could form a monolayer film. Such self-assembled structures are foundational in materials science and nanotechnology, with applications ranging from the creation of nanoreactors to the development of simplified models for biological membranes. The ability of the amino group to be protonated offers a pH-dependent handle to control the assembly and disassembly of these systems. mdpi.comnih.gov

Role in Catalyst and Ligand Development Research

The development of new ligands for transition metal catalysis is crucial for advancing synthetic organic chemistry. This compound possesses two potential coordination sites: the nitrogen atom of the primary amine and the carbonyl oxygen of the ester. This arrangement allows it to act as a bidentate N,O-ligand, forming a stable five-membered chelate ring with a metal center.

While specific research utilizing this compound as a ligand is not extensively documented, the use of chiral β-amino esters and other N,O-ligands is well-established in asymmetric catalysis. acs.orgnih.gov These ligands can create a specific chiral environment around a metal catalyst (such as palladium, copper, or nickel), enabling the stereoselective synthesis of valuable molecules. The long alkyl chain of this compound could influence the solubility of the resulting metal complex in nonpolar organic solvents and create a unique steric environment that could impact the selectivity of the catalyzed reaction.

Chiral Ligands for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis, which utilizes chiral catalysts to stereoselectively produce one enantiomer over the other, is a powerful tool in this endeavor. Chiral ligands play a pivotal role by coordinating to a metal center and creating a chiral environment that directs the stereochemical outcome of a reaction.

β-Amino esters are valuable precursors for the synthesis of a variety of chiral ligands. The amine and ester functionalities can be readily modified to introduce coordinating groups, such as phosphines, oxazolines, or pyridines, which are capable of binding to transition metals. The inherent chirality of the β-amino acid backbone can be exploited to generate ligands with well-defined three-dimensional structures.

While no specific examples of chiral ligands derived directly from this compound were found, the general synthetic strategies for creating such ligands from β-amino esters are well-established. These typically involve:

Amide Formation: The amine group can be acylated to introduce various functionalities.

Ester Modification: The ester group can be reduced to an alcohol, which can then be further functionalized, or it can be converted to an amide.

Cyclization Reactions: The bifunctional nature of β-amino esters allows for the synthesis of cyclic structures, such as β-lactams, which can serve as scaffolds for chiral ligands.

The long decanoate chain of this compound could potentially influence the solubility and steric properties of a resulting ligand, which are crucial factors in catalyst performance.

Applications in Organocatalysis and Metal-Catalyzed Transformations

Organocatalysis

Organocatalysis refers to the use of small organic molecules to catalyze chemical reactions. Chiral amines and their derivatives are a prominent class of organocatalysts. The amine group can participate in various catalytic cycles, such as enamine and iminium ion catalysis, to activate substrates and control the stereoselectivity of reactions.

Derivatives of β-amino esters can be employed as organocatalysts or as precursors to more complex catalytic structures. For instance, the amine functionality could be utilized in reactions like asymmetric aldol (B89426) or Michael additions. The ester group could be modified to fine-tune the catalyst's steric and electronic properties. Although direct applications of this compound as an organocatalyst are not documented, its structural motifs are present in known classes of organocatalysts.

Metal-Catalyzed Transformations

In metal-catalyzed transformations, ligands derived from molecules like this compound can be used to modulate the reactivity and selectivity of a metal center. The coordination of the ligand to the metal can influence the electronic environment of the metal, its coordination geometry, and the steric accessibility of the catalytic site.

While there is no specific literature detailing the use of ligands derived from this compound in metal-catalyzed reactions, the principles of ligand design suggest potential applications in a wide range of transformations, including:

Hydrogenation: Chiral phosphine (B1218219) ligands derived from amino acids are widely used in asymmetric hydrogenation reactions.

Cross-Coupling Reactions: Ligands can influence the efficiency and selectivity of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

Carbonylation Reactions: Metal complexes with specific ligands are used to catalyze the insertion of carbon monoxide into organic molecules.

The long alkyl chain of this compound might impart unique solubility properties to a metal complex, potentially enabling catalysis in non-polar solvents or facilitating catalyst separation and recycling.

Theoretical and Computational Chemistry Studies on Ethyl 3 Aminodecanoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of ethyl 3-aminodecanoate.

The electronic structure of a molecule is intrinsically linked to its chemical behavior. A key aspect of this is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.gov A smaller gap generally signifies higher reactivity and lower stability. nih.gov

For this compound, the HOMO is typically localized on the amino group, which is the most electron-rich part of the molecule, while the LUMO is centered on the carbonyl group of the ester, the most electron-deficient site. The energy of these orbitals and their gap can be calculated using various levels of theory, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). rsc.org

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | 2.0 | Energy of the Lowest Unoccupied Molecular Orbital |

Note: The values in this table are illustrative and would require specific quantum chemical calculations for precise determination.

Beyond the HOMO-LUMO gap, a suite of global reactivity descriptors derived from conceptual DFT can be calculated to predict the reactivity and selectivity of this compound. scielo.org.mx These descriptors provide a quantitative measure of various aspects of chemical reactivity.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. mdpi.com

These parameters are calculated from the energies of the HOMO and LUMO. mdpi.com For instance, a higher electrophilicity index for the carbonyl carbon would suggest its susceptibility to nucleophilic attack. Local reactivity descriptors, such as Fukui functions, can further pinpoint the most reactive sites within the molecule.

Table 2: Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Formula | Value (Illustrative) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | -2.0 eV |

| Electronegativity (χ) | (I + A) / 2 | 2.25 eV |

| Chemical Hardness (η) | (I - A) / 2 | 4.25 eV |

| Chemical Softness (S) | 1 / η | 0.235 eV-1 |

Note: The values in this table are illustrative and based on the hypothetical electronic properties in Table 1.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its interactions and properties. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools to explore the molecule's potential energy surface and dynamic behavior.

Conformational analysis aims to identify the stable conformations (energy minima) of this compound and the energy barriers (transition states) that separate them. This can be achieved by systematically rotating the rotatable bonds within the molecule and calculating the corresponding energy at each step. This process generates a potential energy surface, revealing the most energetically favorable spatial arrangements.

For this compound, key dihedral angles to consider would be around the C-C bonds of the decanoate (B1226879) chain and the C-N bond. The identification of these stable conformers is essential for understanding its behavior in different environments.

The conformation of a molecule can be significantly influenced by its surrounding solvent. rsc.orgscirp.orgnih.govaps.orgnih.gov Molecular dynamics simulations can be employed to study the behavior of this compound in different solvent environments, such as water or organic solvents. rsc.org These simulations model the explicit interactions between the solute and solvent molecules over time, providing insights into how the solvent affects the conformational preferences of the molecule. rsc.org

For instance, in a polar solvent like water, conformations that allow for hydrogen bonding between the amino and ester groups with water molecules would be favored. In a nonpolar solvent, intramolecular interactions might play a more dominant role in determining the preferred conformation. MD simulations can reveal the average distribution of conformers and the dynamics of their interconversion in different media.

Spectroscopic Data Interpretation via Computational Modeling

Computational modeling is an invaluable tool for the interpretation of experimental spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. By calculating these spectra computationally, a direct comparison with experimental results can be made, aiding in the assignment of spectral features to specific molecular vibrations, chemical environments of nuclei, and electronic transitions.

For this compound, DFT calculations can predict its vibrational frequencies, which correspond to the peaks in an IR spectrum. Similarly, theoretical calculations of NMR chemical shifts can help in the assignment of signals in ¹H and ¹³C NMR spectra. rsc.org Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions, which can be correlated with the absorption bands observed in a UV-Vis spectrum. materialsciencejournal.orgresearchgate.net This computational approach provides a robust method for validating molecular structures and understanding the relationship between structure and spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Corroboration

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating molecular structure. Computational methods, particularly Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. d-nb.infonih.gov These predictions are based on calculating the magnetic shielding of each nucleus within the molecule's optimized geometry. For this compound, the predicted chemical shifts are influenced by the electron-withdrawing effects of the ester and amino groups, as well as the hydrocarbon chain.

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the protons in different chemical environments. The ethoxy group protons of the ester would appear as a quartet and a triplet, characteristic of an ethyl group attached to an oxygen atom. The protons on the long alkyl chain would resonate in the typical aliphatic region, while the protons on the carbon adjacent to the amino group and the carbonyl group would be shifted downfield. The N-H protons of the primary amine would likely appear as a broad singlet.

Similarly, the ¹³C NMR spectrum can be predicted. The carbonyl carbon of the ester group is expected to have the largest chemical shift, appearing significantly downfield. The carbon atom bonded to the nitrogen of the amino group and the carbons of the ethyl ester would also show characteristic downfield shifts. The remaining carbons of the decanoate chain would have chemical shifts in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (ethyl) | ~1.2 | ~14 |

| OCH₂ (ethyl) | ~4.1 | ~60 |

| C=O | - | ~173 |

| CH₂ (alpha to C=O) | ~2.4 | ~41 |

| CH (beta to C=O, alpha to NH₂) | ~3.3 | ~50 |

| NH₂ | ~1.5 (broad) | - |

| CH₂ (chain) | ~1.3 - 1.6 | ~22 - 34 |

| CH₃ (terminal) | ~0.9 | ~14 |

Vibrational Frequency Analysis (IR/Raman) and Band Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Theoretical calculations can predict the vibrational frequencies and intensities, aiding in the assignment of experimental spectra. For this compound, the predicted spectrum would be a composite of the characteristic vibrations of its constituent functional groups: a primary amine, an ester, and a long alkyl chain.

Key predicted vibrational modes for this compound include:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wikieducator.orglibretexts.orglibretexts.org

C=O Stretching: The ester carbonyl group will exhibit a strong absorption band in the IR spectrum, typically around 1735-1750 cm⁻¹. wikieducator.orglibretexts.orgmasterorganicchemistry.com

C-H Stretching: The aliphatic C-H stretching vibrations of the decanoate and ethyl groups are expected in the 2850-3000 cm⁻¹ region.

N-H Bending: The scissoring motion of the primary amine group usually appears in the 1590-1650 cm⁻¹ range. wikieducator.org

C-O Stretching: The C-O stretching vibrations of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region. wikieducator.org

C-N Stretching: The C-N stretching vibration of the aliphatic amine is expected to be in the 1020-1250 cm⁻¹ range. wikieducator.org

Raman spectroscopy would provide complementary information, with the C-H and C-C backbone vibrations often being more prominent than in the IR spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C=O Stretch (ester) | 1735 - 1750 | Strong |

| N-H Bend (scissoring) | 1590 - 1650 | Medium |

| C-O Stretch (ester) | 1000 - 1300 | Strong |

| C-N Stretch (amine) | 1020 - 1250 | Medium-Weak |

Mass Spectrometry Fragmentation Pathway Prediction

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass and structure of a molecule by analyzing its fragmentation pattern upon ionization. The fragmentation of this compound can be predicted based on the established rules for the mass spectral behavior of amines and esters.

Upon electron ionization (EI), this compound will form a molecular ion (M⁺•). The presence of a nitrogen atom dictates that a molecule with an odd number of nitrogen atoms will have an odd molecular weight. libretexts.orgjove.comjove.comjove.com The fragmentation of this molecular ion is expected to proceed through several key pathways:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. jove.comjove.comjove.comwikipedia.org For this compound, this would lead to the formation of a resonance-stabilized iminium cation. Cleavage between C3 and C4 would result in a fragment containing the amine and ester groups.

Ester Fragmentation: Esters typically undergo cleavage of the bond next to the carbonyl group. libretexts.org Loss of the ethoxy group (-OCH₂CH₃) would generate an acylium ion.

McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene molecule. wikipedia.org

Alkyl Chain Fragmentation: The long hydrocarbon chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.orgwhitman.edu

The base peak in the mass spectrum would likely result from the most stable fragment ion formed through one of these pathways, often the iminium ion from alpha-cleavage.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 215 | [C₁₂H₂₅NO₂]⁺• | Molecular Ion (M⁺•) |

| 144 | [C₇H₁₄NO₂]⁺ | Alpha-cleavage (loss of C₇H₁₅•) |

| 102 | [C₄H₈NO₂]⁺ | Alpha-cleavage (loss of C₈H₁₇•) |

| 170 | [C₁₀H₁₈NO]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage product from a smaller fragment |

Advanced Analytical Methodologies for Structural and Purity Elucidation in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating Ethyl 3-aminodecanoate from reaction mixtures, byproducts, or degradants, thereby allowing for its isolation and the assessment of its purity.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, amino esters like this compound can exhibit poor chromatographic behavior due to the polarity of the amine group. To overcome this, a derivatization step is typically employed to increase volatility and thermal stability. nih.govdntb.gov.uanih.govnih.gov A common approach involves the acylation of the amine group, for instance, with pentafluoropropionic anhydride (B1165640) (PFPA), to yield the N-pentafluoropropionyl derivative. nih.govresearchgate.net

A hypothetical GC-MS method for the analysis of derivatized this compound would be developed using a nonpolar capillary column, which separates compounds based on their boiling points. researchgate.net The mass spectrometer, operating in electron ionization (EI) mode, would then fragment the eluted molecules, providing a unique mass spectrum that serves as a molecular fingerprint.

Key fragment ions expected in the EI mass spectrum of the N-PFP derivative of this compound would be analyzed. The fragmentation pattern of long-chain ethyl esters often includes a characteristic ion resulting from the McLafferty rearrangement. acs.orgtdx.cat For this compound, this would likely produce a fragment ion at a mass-to-charge ratio (m/z) of 88. Other significant fragments would arise from the cleavage of the carbon chain and the loss of the derivatizing group, allowing for structural confirmation.

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Pentafluoropropionic anhydride (PFPA) in ethyl acetate |

| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injection Mode | Splitless |

| Oven Program | Initial 70°C, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 50-500 |

High-Performance Liquid Chromatography (HPLC) is a premier method for assessing the purity of non-volatile or thermally labile compounds and is particularly crucial for the separation of enantiomers. nih.gov For this compound, which possesses a chiral center at the C3 position, determining the enantiomeric excess (% ee) is vital in asymmetric synthesis contexts.

This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective for resolving the enantiomers of a wide range of chiral compounds, including amino acid esters. yakhak.orgresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

A typical method would involve a normal-phase mobile system, such as a mixture of hexane (B92381) and an alcohol like 2-propanol. yakhak.org The detector, most commonly a UV detector, would quantify the relative amounts of the two enantiomers based on their peak areas in the chromatogram. The enantiomeric excess is then calculated using the formula: % ee = [([R] - [S]) / ([R] + [S])] x 100.

| Parameter | Condition |

|---|---|

| HPLC Column | Chiralpak IA or equivalent amylose-based CSP (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane:2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Spectroscopic Techniques for Structural Characterization Methodologies

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each nucleus. While direct experimental spectra for this compound are not widely available, a predicted spectrum can be constructed based on established chemical shift principles and data from analogous structures like ethyl decanoate (B1226879) and 3-aminoalkanes. chemicalbook.comchemicalbook.comlibretexts.org

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The ethyl ester group would be characterized by a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The proton at the chiral center (C3-H) would appear as a multiplet due to coupling with adjacent methylene protons. The long heptyl chain would result in a complex series of overlapping multiplets in the aliphatic region.

¹³C NMR: The carbon NMR spectrum would display a unique signal for each of the 12 carbon atoms in the molecule. The carbonyl carbon of the ester would be the most downfield signal. The carbons bonded to heteroatoms (-OCH₂- and C3-N) would also have characteristic chemical shifts, distinct from the carbons of the long alkyl chain.

| Assignment | Predicted δ (ppm) | Predicted Multiplicity |

|---|---|---|

| -O-CH₂-CH₃ | ~1.25 | t (triplet) |

| -O-CH₂-CH₃ | ~4.12 | q (quartet) |

| -CH₂(C2)- | ~2.40 | d (doublet) |

| -CH(NH₂)-(C3) | ~3.0-3.2 | m (multiplet) |

| -CH₂(C4)- | ~1.45 | m (multiplet) |

| -(CH₂)₅-(C5-C9) | ~1.2-1.4 | m (multiplet) |

| -CH₃(C10) | ~0.88 | t (triplet) |

| -NH₂ | ~1.5-2.5 (broad) | s (singlet, broad) |

| Assignment | Predicted δ (ppm) |

|---|---|

| C=O (C1) | ~173 |

| -CH₂-(C2) | ~40 |

| -CH(NH₂)-(C3) | ~50 |

| -CH₂-(C4) | ~36 |

| -CH₂-(C5) | ~26 |

| -(CH₂)₃-(C6-C8) | ~29-32 |

| -CH₂-(C9) | ~23 |

| -CH₃(C10) | ~14 |

| -O-CH₂- | ~60 |

| -O-CH₂-CH₃ | ~14.5 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment during molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in molecular polarizability.

For this compound, key characteristic vibrations would include:

N-H stretching: The primary amine group would exhibit symmetric and asymmetric stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region in the IR spectrum. These bands are often weaker in the Raman spectrum.

C-H stretching: The aliphatic chain would show strong C-H stretching bands in the 2850-2960 cm⁻¹ region in both IR and Raman spectra.

C=O stretching: The ester carbonyl group provides a very strong and sharp absorption in the IR spectrum, typically around 1735 cm⁻¹. This band is also observable, though usually weaker, in the Raman spectrum.

C-O stretching: The ester C-O single bond stretches would appear in the fingerprint region, between 1100-1300 cm⁻¹.

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Amine (R-NH₂) | N-H stretch | 3300 - 3500 | Medium | Weak |

| Alkane (C-H) | C-H stretch | 2850 - 2960 | Strong | Strong |

| Ester (C=O) | C=O stretch | 1735 - 1750 | Strong | Medium |

| Ester (C-O) | C-O stretch | 1100 - 1300 | Strong | Weak-Medium |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by measuring the mass-to-charge ratio of its ions with extremely high accuracy. algimed.com Unlike nominal mass spectrometry which provides integer masses, HRMS can provide mass measurements accurate to within a few parts per million (ppm). uci.edu

The molecular formula of this compound is C₁₂H₂₅NO₂. Using the exact masses of the most abundant isotopes of each element, the theoretical monoisotopic mass of the neutral molecule is calculated to be 215.18853 Da. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound would be observed as the protonated molecular ion, [M+H]⁺.

The experimentally measured mass is then compared to the theoretical mass. A match within a narrow tolerance window (e.g., < 5 ppm) provides strong evidence for the proposed molecular formula, effectively ruling out other combinations of atoms that might have the same nominal mass. nih.govnih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₂₅NO₂ |

| Ion Formula | [C₁₂H₂₆NO₂]⁺ |

| Theoretical Exact Mass ([M+H]⁺) | 216.19635 Da |

| Typical Mass Accuracy Tolerance | ± 5 ppm |

X-ray Crystallography for Solid-State Structural Determination Methodologies

Extensive searches of scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the solid-state structure of this compound. While X-ray crystallography is a powerful and widely used technique for the precise determination of molecular structures, it appears that the crystal structure of this particular compound has not been determined and deposited in the commonly accessible research databases as of the latest available information.

Typically, an X-ray crystallographic analysis would provide detailed insights into the three-dimensional arrangement of the molecule in the solid state. This would include precise measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice.

For a compound like this compound, such a study would definitively establish the conformation of the decanoate chain and the geometry around the chiral center at the C3 position. Furthermore, it would reveal the hydrogen bonding network established by the amine and ester functional groups. This information is invaluable for understanding the compound's physical properties and its interactions with other molecules.

In the absence of experimental crystallographic data for this compound, researchers would rely on other analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy, to confirm its chemical structure and purity. Computational modeling could also be employed to predict its likely solid-state conformation.

Should the crystal structure of this compound be determined and published in the future, the crystallographic data would be presented in a standardized format, typically including a table of crystallographic parameters. A hypothetical representation of such a data table is provided below to illustrate the type of information that would be available.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C12H25NO2 |

| Formula weight | 215.33 |

| Crystal system | [e.g., Monoclinic] |

| Space group | [e.g., P21/c] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

| Density (calculated) (g/cm³) | [Value] |

| Absorption coefficient (mm⁻¹) | [Value] |

| F(000) | [Value] |

| Crystal size (mm³) | [Value] |

| Theta range for data collection (°) | [Value] |

| Index ranges | [Value] |

| Reflections collected | [Value] |

| Independent reflections | [Value] |

| Completeness to theta = [Value]° (%) | [Value] |

| Refinement method | [e.g., Full-matrix least-squares on F²] |

| Data / restraints / parameters | [Value] |

| Goodness-of-fit on F² | [Value] |

| Final R indices [I>2sigma(I)] | R1 = [Value], wR2 = [Value] |

| R indices (all data) | R1 = [Value], wR2 = [Value] |

It is important to reiterate that the table above is purely illustrative. The actual crystallographic parameters for this compound can only be determined through experimental X-ray diffraction analysis of a suitable single crystal.

Future Directions and Interdisciplinary Research Prospects for Ethyl 3 Aminodecanoate

Integration into Emerging Catalytic Systems

The development of novel catalytic systems is a cornerstone of modern chemistry, and molecules like Ethyl 3-aminodecanoate are poised to play a crucial role. The presence of both a nucleophilic amino group and a modifiable ester group makes β-amino esters valuable precursors for chiral ligands and organocatalysts.

Recent advancements have highlighted the importance of β-amino acid derivatives in versatile organocatalysis, including Brønsted acid, Brønsted base, Lewis acid, and Lewis base catalysis nih.gov. These catalytic methods are essential for the asymmetric synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries nih.gov. This compound can serve as a scaffold for developing new catalysts that can drive stereoselective reactions with high efficiency and precision. For instance, it can be derivatized to form bidentate ligands for transition metal catalysts, influencing the stereochemical outcome of reactions. Furthermore, the chiral center that can be established at the C3 position makes it a valuable component in asymmetric catalysis, a field dedicated to synthesizing enantiomerically pure compounds nih.gov.

| Catalytic Approach | Potential Role of this compound Derivatives | Research Focus |

| Organocatalysis | Precursor for chiral amines, Brønsted acids/bases | Asymmetric synthesis of β³-amino acid derivatives nih.gov |

| Transition Metal Catalysis | Scaffold for chiral bidentate ligands (e.g., N,O-ligands) | Enantioselective C-C bond formation, hydrogenations |

| Phase-Transfer Catalysis | Building block for chiral quaternary ammonium (B1175870) salts | Asymmetric alkylations and additions |

Novel Applications in Functional Materials Design and Advanced Polymer Architectures

This compound is a key monomer for the synthesis of poly(β-amino esters) (PβAEs), a class of biodegradable and pH-responsive polymers with significant potential in materials science. rsc.orgrsc.org These polymers are typically synthesized through the Michael addition polymerization of β-amino esters with diacrylates. rsc.orgrsc.org

PβAEs are particularly noted for their biodegradability, which stems from the hydrolyzable ester linkages in their backbone. nih.govwestminster.ac.uk This property makes them an attractive alternative to conventional non-degradable plastics, aligning with the growing demand for sustainable materials. nih.govwestminster.ac.ukmdpi.com Moreover, the tertiary amines within the polymer structure can become protonated under acidic conditions, leading to a change from a hydrophobic to a hydrophilic state. rsc.org This pH-responsiveness is a critical feature for the design of "smart" materials that can respond to environmental stimuli.

Research is focused on tailoring the properties of PβAEs by varying the structure of the β-amino ester and diacrylate monomers. By incorporating this compound, with its relatively long alkyl chain, polymers with modified thermal and mechanical properties, such as increased hydrophobicity and different degradation kinetics, can be developed. These materials are being investigated for a range of non-clinical applications, including the development of advanced polymer architectures and functional materials for specialized industrial uses. nih.govrsc.org

| Polymer Property | Origin in PβAE Structure | Potential Application (Non-Clinical) |

| Biodegradability | Hydrolytic cleavage of ester bonds in the polymer backbone nih.govwestminster.ac.uk | Development of environmentally benign plastics and materials. |

| pH-Responsiveness | Protonation of tertiary amine groups at low pH rsc.org | Smart coatings, sensors, and controlled-release systems for industrial agents. |

| Structural Tunability | Michael addition allows for diverse monomer combinations rsc.orgrsc.org | Creation of custom polymers with specific mechanical and thermal properties. |

Advancements in Sustainable Synthesis of Related Amino Esters and Derivatives

The synthesis of β-amino esters is an area of active research, with a strong emphasis on developing more sustainable and efficient methodologies. Traditional chemical syntheses often require harsh conditions, stoichiometric reagents, and complex purification steps. Modern approaches are increasingly focused on green chemistry principles to overcome these limitations.

Enzymatic catalysis, particularly using lipases, has emerged as a powerful tool for the synthesis of β-amino esters. researchgate.netmdpi.com Lipases can catalyze the aza-Michael addition of amines to acrylates under mild conditions, often with high selectivity and yield. researchgate.net This biocatalytic approach avoids the use of heavy metal catalysts and harsh reagents. For example, Rhizomucor miehei lipase has been shown to be highly selective in catalyzing the formation of N-substituted β-amino esters. researchgate.net

Other innovative strategies include the use of novel intermediates and reaction media. A recently developed method utilizes dendrimeric intermediates with a pentaerythritol core to synthesize N-alkyl-β-amino esters in a one-pot reaction under mild conditions. cambridge.org Additionally, catalyst-free aza-Michael additions under room temperature conditions are being explored, offering a streamlined and environmentally friendly route to these valuable compounds. researchgate.net These advancements not only improve the efficiency and environmental footprint of β-amino ester synthesis but also expand the diversity of accessible structures for research and development. mdpi.comnih.gov

| Synthesis Method | Key Features | Advantages |

| Lipase Catalysis | Use of enzymes (e.g., Rhizomucor miehei lipase) in organic solvents. researchgate.netmdpi.com | High selectivity, mild reaction conditions, environmentally friendly. |

| Dendrimer-Assisted Synthesis | One-pot reaction using dendrimeric intermediates. cambridge.org | Good yields, friendly reaction conditions, novel approach. |

| Catalyst-Free Aza-Michael Addition | Reaction of amines with acrylates without an external catalyst. researchgate.net | Simplicity, reduced cost, avoids catalyst contamination. |

| Organocatalysis | Use of small organic molecules to catalyze asymmetric synthesis. nih.gov | Access to enantiomerically pure β-amino esters. |

Potential for Bio-inspired Chemical Research and Mimetic Systems (Strictly Non-Clinical Investigations)

The structure of this compound makes it an excellent candidate for bio-inspired chemical research, particularly in the design of systems that mimic biological molecules and processes for fundamental study. This research explicitly excludes clinical or therapeutic investigations.

One of the most promising areas is the synthesis of β-peptides. Unlike natural α-peptides (proteins), which are built from α-amino acids, β-peptides are oligomers of β-amino acids. The corresponding ester, this compound, serves as a foundational building block for these synthetic structures. β-Peptides are known to adopt stable, predictable secondary structures, such as helices and sheets, similar to their natural counterparts. This makes them ideal models for studying the fundamental principles of protein folding, molecular recognition, and self-assembly in a purely chemical context. The longer carbon backbone of the decanoate (B1226879) moiety can be used to investigate how side-chain length and hydrophobicity influence the conformational stability of these synthetic oligomers.

Furthermore, the pH-responsive nature of polymers derived from β-amino esters provides a platform for creating biomimetic materials. rsc.org In biological systems, pH changes often trigger conformational changes in proteins, leading to functional responses. Materials based on PβAEs can mimic this behavior, switching their physical properties in response to acidic or basic stimuli. This allows for fundamental research into stimulus-responsive materials, exploring how synthetic systems can be designed to replicate the dynamic and adaptive nature of biological matter for applications in areas like self-healing materials or adaptive coatings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-aminodecanoate, and how do reaction conditions influence yield and purity?

- Methodology : this compound is typically synthesized via aminolysis of ethyl decanoate derivatives or direct esterification of 3-aminodecanoic acid. Key factors include temperature control (50–80°C), catalyst selection (e.g., sulfuric acid or lipases), and solvent polarity. Yields are quantified via gas chromatography (GC) or HPLC, while purity is assessed using NMR and mass spectrometry (MS) .

- Data Interpretation : Compare retention times (GC/HPLC) with standards and analyze NMR spectra for characteristic peaks (e.g., ester carbonyl at ~170 ppm, amine protons at ~1.5 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral artifacts minimized?

- Methodology : Use H/C NMR to confirm backbone structure, FT-IR for functional groups (e.g., ester C=O at 1740 cm, amine N-H at 3300 cm), and high-resolution MS for molecular ion validation. Artifacts (e.g., solvent residues) are minimized by rigorous drying and deuterated solvent purification .

Q. What physicochemical properties (e.g., logP, pKa) govern this compound’s solubility, and how are these experimentally determined?

- Methodology : LogP is measured via shake-flask method with octanol/water partitioning, while pKa is determined by potentiometric titration. Stability under varying pH (4–9) and temperature (25–60°C) is assessed using accelerated degradation studies analyzed via HPLC .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during synthesis, and what chiral resolution techniques are most reliable?

- Methodology : Employ asymmetric catalysis (e.g., chiral amines or transition-metal complexes) or enzymatic resolution. Analyze enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD). Polarimetry provides supplementary ee validation .

- Data Contradiction : Discrepancies between HPLC and polarimetry may arise from impurities; cross-validate with H NMR using chiral shift reagents .

Q. What mechanistic insights explain contradictory bioactivity results for this compound across different in vitro models?

- Experimental Design : Standardize cell lines (e.g., HEK-293 vs. HepG2), culture conditions, and assay endpoints (e.g., IC, EC). Use dose-response curves and control for membrane permeability differences via logD adjustments. Meta-analysis of raw data identifies confounding variables (e.g., serum protein binding) .

Q. How do solvent interactions and formulation matrices affect the stability of this compound in long-term storage?

- Methodology : Conduct forced degradation studies (40°C/75% RH for 6 months) with HPLC-MS monitoring. Compare stability in aqueous buffers (PBS, pH 7.4) vs. lipid-based nanoemulsions. Degradation kinetics are modeled using Arrhenius equations to predict shelf-life .

Q. What statistical approaches reconcile discrepancies in structure-activity relationship (SAR) studies of this compound derivatives?

- Analysis : Apply multivariate regression (e.g., PLS or PCA) to correlate substituent effects (e.g., alkyl chain length, amine position) with bioactivity. Use bootstrapping to assess model robustness and hierarchical clustering to identify outlier datasets .

Data Presentation Guidelines

- Tables : Include raw data (e.g., reaction yields, spectral peaks) in appendices, with processed data (e.g., regression curves, degradation rates) in the main text .

- Figures : Use labeled chromatograms (HPLC/GC) and spectral overlays (NMR/MS) to highlight critical findings. Annotate with retention times, values, and signal-to-noise ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.